Chlorhydrate de BMY 14802

Vue d'ensemble

Description

Le chlorhydrate de BMY 14802, également connu sous le nom de BMS-181100, est un composé présentant des effets antipsychotiques notables. Il agit à la fois comme un antagoniste du récepteur sigma et un agoniste du récepteur 1A de la sérotonine. De plus, il a une affinité pour les récepteurs 2 de la sérotonine et 4 de la dopamine . Bien qu'il ait atteint la phase III des essais cliniques pour le traitement de la psychose, il n'a jamais été commercialisé .

Applications De Recherche Scientifique

BMY 14802 hydrochloride has been extensively studied for its potential therapeutic applications:

Chemistry: Used as a reference compound in studies involving sigma receptor antagonists.

Biology: Investigated for its effects on cellular signaling pathways involving sigma and serotonin receptors.

Industry: Utilized in the development of new pharmacological agents targeting sigma and serotonin receptors.

Mécanisme D'action

Target of Action

BMY 14802 hydrochloride, also known as BMS-181100, is a drug with antipsychotic effects . The primary targets of BMY 14802 hydrochloride are the sigma-1 (σ1) receptor , the serotonin (5-HT) 1A receptor , and the adrenergic α1 receptors .

The sigma-1 receptor is involved in the modulation of neurotransmitter release, while the 5-HT1A receptor plays a crucial role in the serotonergic system, which is implicated in mood and anxiety disorders. The adrenergic α1 receptors are associated with the sympathetic nervous system and are involved in the regulation of various physiological processes .

Mode of Action

BMY 14802 hydrochloride acts as a sigma receptor antagonist and a 5-HT1A and adrenergic α1 receptors agonist . As a sigma receptor antagonist, it inhibits the action of sigma receptors, while as an agonist of 5-HT1A and adrenergic α1 receptors, it stimulates these receptors .

Biochemical Pathways

It is known that the drug acts via indirect modulation of central dopaminergic systems . This suggests that it may influence the dopamine pathway, which plays a significant role in reward, motivation, and motor control.

Pharmacokinetics

It is known to be an orally active compound , indicating that it can be absorbed through the gastrointestinal tract. More research is needed to fully understand its pharmacokinetic profile.

Result of Action

BMY 14802 hydrochloride has been shown to have antipsychotic effects . It has been found to suppress abnormal involuntary movements (AIMs) induced by L-DOPA, a treatment for Parkinson’s disease . This suggests that it may have potential therapeutic applications in the management of dyskinesias associated with L-DOPA treatment .

Analyse Biochimique

Biochemical Properties

BMY 14802 hydrochloride is a selective and orally active sigma receptor antagonist with an IC50 of 112 nM . It is also a 5-HT1A and adrenergic α1 receptors agonist . It interacts with these receptors and influences their function. The nature of these interactions is primarily antagonistic for the sigma receptor and agonistic for the 5-HT1A and adrenergic α1 receptors .

Cellular Effects

BMY 14802 hydrochloride has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress abnormal involuntary movements (AIMs) in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson’s disease .

Molecular Mechanism

BMY 14802 hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as both a sigma receptor antagonist and a 5-HT 1A receptor agonist . It also has affinity for the 5-HT 2 and D 4 receptors .

Temporal Effects in Laboratory Settings

The effects of BMY 14802 hydrochloride have been observed over time in laboratory settings. It has been shown to have anti-dyskinetic efficacy across a 4-fold dose range against L-DOPA-induced dyskinesias (LID) and is also effective in reducing D1 and D2 receptor agonist-induced dyskinesias .

Dosage Effects in Animal Models

In animal models, the effects of BMY 14802 hydrochloride vary with different dosages . It has been shown to have anti-dyskinetic efficacy across a 4-fold dose range against L-DOPA-induced dyskinesias (LID) and is also effective in reducing D1 and D2 receptor agonist-induced dyskinesias .

Metabolic Pathways

Given its role as a sigma receptor antagonist and a 5-HT 1A receptor agonist, it is likely to be involved in pathways related to these receptors .

Transport and Distribution

Given its role as a sigma receptor antagonist and a 5-HT 1A receptor agonist, it is likely to interact with transporters or binding proteins associated with these receptors .

Subcellular Localization

Given its role as a sigma receptor antagonist and a 5-HT 1A receptor agonist, it is likely to be localized to compartments or organelles associated with these receptors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de BMY 14802 implique la réaction du 4-fluorophénylacétonitrile avec la 1-(2-chloroéthyl)pipérazine en présence d'une base, suivie d'une réduction et d'une réaction subséquente avec la 5-fluoropyrimidine . Les conditions réactionnelles comprennent généralement l'utilisation de solvants tels que le diméthylsulfoxyde et de catalyseurs comme le palladium sur carbone pour l'étape de réduction .

Méthodes de production industrielle

Les méthodes de production industrielle du this compound ne sont pas largement documentées. La synthèse suit probablement des voies similaires à la synthèse en laboratoire, avec des optimisations pour l'échelle, le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de BMY 14802 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des techniques d'hydrogénation.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux positions substituées par le fluor.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L'hydrogène gazeux en présence de palladium sur carbone est généralement utilisé.

Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés en conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués et formes réduites du this compound .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications thérapeutiques potentielles :

Chimie : Utilisé comme composé de référence dans des études impliquant des antagonistes du récepteur sigma.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire impliquant les récepteurs sigma et de la sérotonine.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs sigma et de la sérotonine.

Mécanisme d'action

Le this compound exerce ses effets principalement par l'antagonisme des récepteurs sigma et l'agonisme des récepteurs 1A de la sérotonine . Il interagit également avec les récepteurs 2 de la sérotonine et 4 de la dopamine, contribuant à ses propriétés antipsychotiques . Le composé module indirectement les systèmes dopaminergiques centraux, ce qui est crucial pour ses effets thérapeutiques .

Comparaison Avec Des Composés Similaires

Composés similaires

- Enciprazine

- Ensaculine

- Mafoprazine

- Azaperone

- Fluanisone

Unicité

Le chlorhydrate de BMY 14802 est unique en raison de sa double action en tant qu'antagoniste du récepteur sigma et agoniste du récepteur 1A de la sérotonine. Contrairement aux autres agonistes du récepteur 1A de la sérotonine, il ne se lie pas avec une forte affinité aux récepteurs 1 ou 2 de la dopamine, réduisant ainsi le risque d'effets secondaires cliniques associés à l'antagonisme de la dopamine . Cela en fait un candidat prometteur pour des recherches supplémentaires et des applications thérapeutiques potentielles.

Propriétés

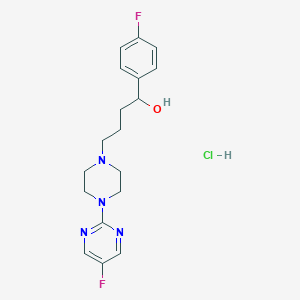

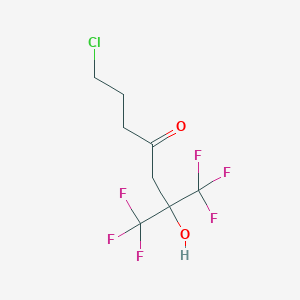

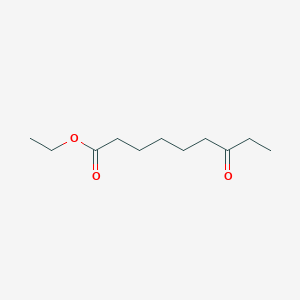

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O.ClH/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18;/h3-6,12-13,17,25H,1-2,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBVEFRJDFVQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909595 | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105565-55-7 | |

| Record name | BMY 14802 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105565557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMY-14802 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14F9C3J43Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)